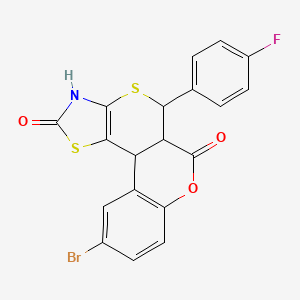![molecular formula C21H24ClN5O3 B12167513 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B12167513.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a triazolopyridazine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and piperidine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperidine ring reacts with 4-chlorobenzyl chloride.
Formation of the Triazolopyridazine Moiety: The triazolopyridazine moiety is synthesized through a series of cyclization and condensation reactions involving hydrazine derivatives and methoxy-substituted pyridazine.
Coupling of the Functional Groups: The final step involves coupling the piperidine-chlorophenyl intermediate with the triazolopyridazine moiety under specific conditions to yield the target compound.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the triazolopyridazine moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one: This compound has a similar structure but with a different substituent on the aromatic ring.
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one: This compound has a chlorine atom instead of a methoxy group on the triazolopyridazine moiety.
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one: This compound has a methyl group instead of a methoxy group on the triazolopyridazine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H24ClN5O3 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H24ClN5O3/c1-30-19-10-9-18-24-23-17(27(18)25-19)3-2-4-20(28)26-13-11-21(29,12-14-26)15-5-7-16(22)8-6-15/h5-10,29H,2-4,11-14H2,1H3 |
InChI-Schlüssel |
SUPOJYXSQCHHSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN2C(=NN=C2CCCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167437.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12167440.png)

![(2-{(E)-[2-({[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12167457.png)

![Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12167464.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B12167466.png)
![methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12167474.png)
![3,3-dimethyl-2-methylidene-N-(4-methylphenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12167475.png)
![N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12167488.png)
![4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12167489.png)
![N-(6-methoxypyridin-3-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12167499.png)
![5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12167500.png)
![N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12167505.png)
